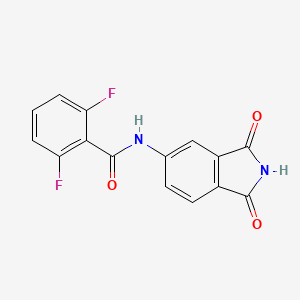

N-(1,3-dioxoisoindolin-5-yl)-2,6-difluorobenzamide

Beschreibung

N-(1,3-Dioxoisoindolin-5-yl)-2,6-difluorobenzamide is a benzamide derivative featuring a 1,3-dioxoisoindolinyl moiety attached to the 2,6-difluorobenzamide backbone. This compound belongs to the broader class of benzoylurea derivatives, which are widely studied for their pesticidal and pharmacological properties . The 2,6-difluorobenzamide group is a common structural motif in agrochemicals, contributing to enhanced stability and bioavailability.

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-(1,3-dioxoisoindol-5-yl)-2,6-difluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8F2N2O3/c16-10-2-1-3-11(17)12(10)15(22)18-7-4-5-8-9(6-7)14(21)19-13(8)20/h1-6H,(H,18,22)(H,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICRNCLNOIJDXTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C(=O)NC2=CC3=C(C=C2)C(=O)NC3=O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8F2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-dioxoisoindolin-5-yl)-2,6-difluorobenzamide typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold . One common method involves the use of o-phthalic acids or anhydrides with amines in a solvent such as isopropanol (IPA) and water, with a catalyst like SiO2-tpy-Nb at reflux conditions . This method yields the desired product with moderate to excellent yields (41–93%) .

Industrial Production Methods

Industrial production of N-(1,3-dioxoisoindolin-5-yl)-2,6-difluorobenzamide may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

N-(1,3-dioxoisoindolin-5-yl)-2,6-difluorobenzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized isoindoline-1,3-dione derivatives, while substitution reactions can produce a variety of substituted benzamide derivatives.

Wissenschaftliche Forschungsanwendungen

N-(1,3-dioxoisoindolin-5-yl)-2,6-difluorobenzamide has diverse applications in scientific research:

Wirkmechanismus

The mechanism of action of N-(1,3-dioxoisoindolin-5-yl)-2,6-difluorobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of cellular processes such as proliferation and apoptosis .

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural and Functional Comparisons

Physicochemical Properties

- Solubility: Fluorine substituents generally reduce water solubility. For example, diflubenzuron has a solubility of 0.02 mg/L in water, whereas novaluron’s trifluoromethoxy chain further lowers solubility to 0.005 mg/L .

- Stability: The 2,6-difluorobenzamide backbone resists hydrolysis at neutral pH but degrades under alkaline conditions. Novaluron’s ethoxy chain enhances UV stability in field applications .

Regulatory and Environmental Profiles

- N-(1,3-Dioxoisoindolin-5-yl)-2,6-difluorobenzamide: Limited regulatory data; classified as a marine pollutant (UN3082) due to structural similarity to diflubenzuron .

- Diflubenzuron : EPA toxicity class III (low risk to mammals) but highly toxic to aquatic invertebrates (EC₅₀ 0.05 µg/L for Daphnia magna) .

- Novaluron: Banned in the EU due to endocrine-disrupting effects but approved in the U.S. for cotton and citrus crops .

Biologische Aktivität

N-(1,3-Dioxoisoindolin-5-yl)-2,6-difluorobenzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

N-(1,3-Dioxoisoindolin-5-yl)-2,6-difluorobenzamide features a unique structure that contributes to its biological properties. The presence of the difluorobenzamide moiety enhances its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₉F₂N₂O₄ |

| Molecular Weight | 276.22 g/mol |

| CAS Number | 835616-61-0 |

| Chemical Structure | Chemical Structure |

The biological activity of N-(1,3-dioxoisoindolin-5-yl)-2,6-difluorobenzamide is primarily attributed to its ability to interact with specific enzymes and receptors. The difluorobenzamide group enhances lipophilicity and binding affinity, allowing it to modulate the activity of various molecular targets.

Key Mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways.

- Receptor Modulation : It interacts with receptor sites, potentially altering signaling pathways.

Biological Activity

Research indicates that N-(1,3-dioxoisoindolin-5-yl)-2,6-difluorobenzamide exhibits a range of biological activities:

- Antimicrobial Activity : Studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus.

- Anticancer Properties : Preliminary findings suggest that this compound may inhibit cancer cell proliferation through apoptosis induction.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial properties of N-(1,3-dioxoisoindolin-5-yl)-2,6-difluorobenzamide against multiple strains of bacteria. The results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL.

Study 2: Cancer Cell Line Testing

In vitro tests on human cancer cell lines revealed that the compound induced apoptosis in a dose-dependent manner. The IC50 values were determined to be around 15 µM for certain cancer types.

Comparative Analysis with Similar Compounds

To better understand the unique properties of N-(1,3-dioxoisoindolin-5-yl)-2,6-difluorobenzamide, it is useful to compare it with related compounds:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Notable Features |

|---|---|---|---|

| N-(1,3-Dioxoisoindolin-5-yl)-2,6-Difluorobenzamide | Yes | Yes | High binding affinity |

| 2-Morpholino-2-(3-(trifluoromethyl)phenyl)acetic acid | Moderate | Low | Enhanced lipophilicity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.